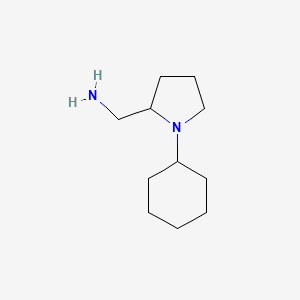

1-Cyclohexyl-2-aminomethyl-pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

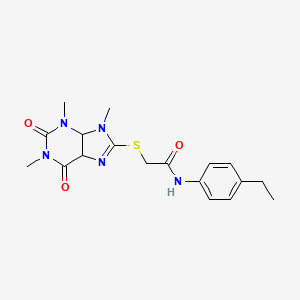

“1-Cyclohexyl-2-aminomethyl-pyrrolidine” is a chemical compound with the molecular formula C11H22N2 . It is a derivative of pyrrolidine and contains a cyclohexyl group and an aminomethyl group . Pyrrolidine alkaloids, to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects . The structure of “1-Cyclohexyl-2-aminomethyl-pyrrolidine” includes a cyclohexyl group and an aminomethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific structure of the compound. Pyrrolidine compounds can be involved in a variety of chemical reactions due to their versatile reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclohexyl-2-aminomethyl-pyrrolidine” include a molecular weight of 182.30600, a PSA of 29.26000, and a LogP of 2.38040 .科学的研究の応用

Role in Drug Discovery

The pyrrolidine ring, which is a part of the “1-Cyclohexyl-2-aminomethyl-pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Inhibitory Activity Toward Dipeptidyl Peptidase-4 (DPP4)

The compound “(S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitriles”, which is a derivative of “1-Cyclohexyl-2-aminomethyl-pyrrolidine”, has been evaluated for inhibitory activity toward dipeptidyl peptidase-4 (DPP4) . DPP4 is a serine exopeptidase belonging to the S9B protein family, which cuts X-proline dipeptides from the N-terminus of polypeptides .

Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Substituted chiral pyrrolidines, which include “1-Cyclohexyl-2-aminomethyl-pyrrolidine”, represent one of the most common heterocyclic structural motifs present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and characterizes the structure of many ligands .

Role in Asymmetric Organocatalysis

Pyrrolidine-based organocatalysts, which can be derived from “1-Cyclohexyl-2-aminomethyl-pyrrolidine”, have emerged as a powerful tool for the facile construction of complex molecular architectures . A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

将来の方向性

The future directions for “1-Cyclohexyl-2-aminomethyl-pyrrolidine” and similar compounds involve further exploration of their biological activities and potential applications in pharmacotherapy . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-Cyclohexyl-2-aminomethyl-pyrrolidine” and similar compounds could be promising candidates for drug discovery and development.

特性

IUPAC Name |

(1-cyclohexylpyrrolidin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h10-11H,1-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZCSDNSXJJNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

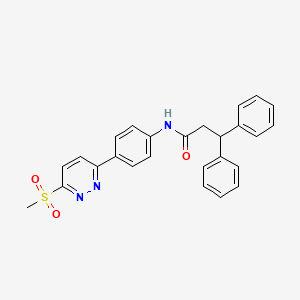

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)

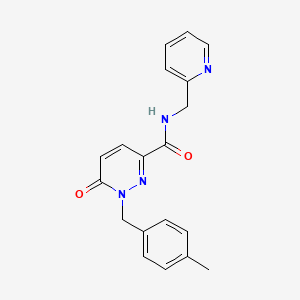

![4-[(Oxan-4-yl)methoxy]quinoline](/img/structure/B2435115.png)

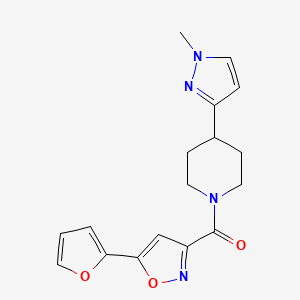

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea](/img/structure/B2435118.png)

![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)